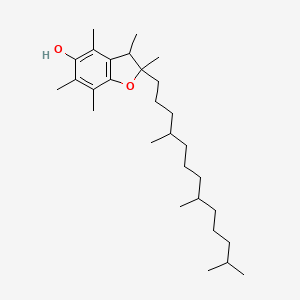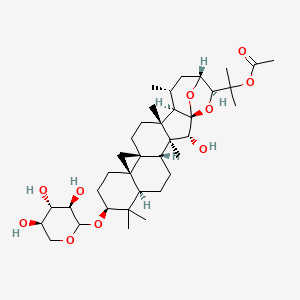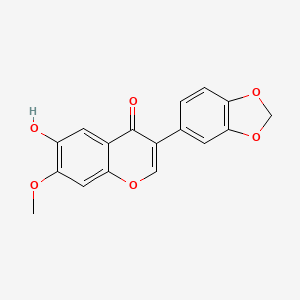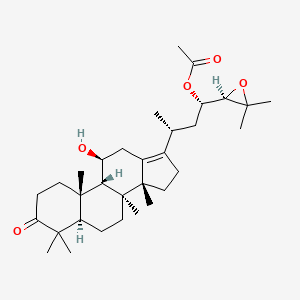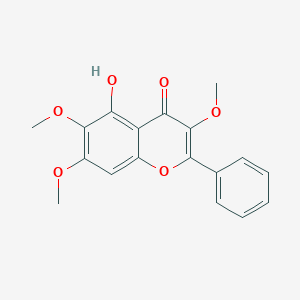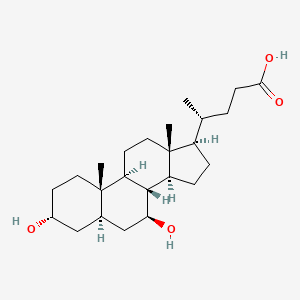
Catharanthine tartrate
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catharanthine Tartrate is an alkaloid isolated from Catharanthus roseus . It inhibits voltage-operated L-type Ca2+ channel, with anti-cancer and blood pressure-lowering activity . It is a chemical precursor in the synthesis of vinca alkaloids such as vinblastine and vincristine .
Molecular Structure Analysis
The IUPAC name for Catharanthine tartrate is methyl (18beta)-3,4-didehydroibogamine-18-carboxylate 2,3-dihydroxysuccinate . The molecular weight is 486.52 .Physical And Chemical Properties Analysis
Catharanthine tartrate is a solid at room temperature . It has a molecular weight of 486.52 . The storage temperature is -80/-20 .科学的研究の応用
1. Enhancement of Vindoline and Catharanthine Accumulation
- Application Summary : Catharanthine tartrate is used to enhance the accumulation of vindoline and catharanthine in the leaves of Catharanthus roseus .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : The fresh weights of its root, stem and leaf were all improved after chitooligosaccharides treatments. More importantly, the chitooligosaccharides elicitor strongly stimulated the accumulation of vindoline and catharanthine in the leaves, especially with the treatment of 0.1 μg/mL 3 kDa chitooligosaccharides, the contents of them were increased by 60.68% and 141.54%, respectively .
2. Cancer Treatment
- Application Summary : Compounds have been discovered in Catharanthus roseus that have cancer fighting properties. Vinblastine and vincristine are used to treat Hodgkin’s lymphoma and leukaemia .
- Methods of Application : Scientists discovered that these compounds are biosynthesised by coupling plant alkaloids catharanthine and vindoline .
- Results : The research community were able to develop further semi-synthetic chemotherapeutic drugs from C.roseus .
3. Precursor for Anti-Cancer Drugs
- Application Summary : Catharanthine tartrate is used as a precursor for the synthesis of two vital anti-cancer drugs: vinblastine and vincristine.
4. Antidepressant-like Activity
- Application Summary : Catharanthine tartrate has been found to induce antidepressant-like activity in mice .
- Methods of Application : Catharanthine tartrate was administered intraperitoneally at a dose of 40 mg/kg .
- Results : Catharanthine tartrate induced similar antidepressant-like activity in male and female mice at 1 h and 24 h .
5. Blood Pressure and Heart Rate Reduction
- Application Summary : Catharanthine tartrate has been found to evoke dose-dependent reductions in both blood pressure and heart rate .
- Methods of Application : Catharanthine tartrate was administered intravenously at doses ranging from 0.5 to 20 mg/kg .
- Results : The results showed that Catharanthine tartrate evoked dose-dependent reductions in both blood pressure and heart rate .
6. Traditional Chinese Medicine
- Application Summary : Catharanthine tartrate has reportedly been used for centuries by traditional Chinese medicine to treat a whole range of ailments from diabetes to depression .
7. Antioxidant Enzymes Activities
- Application Summary : Catharanthine tartrate has been found to enhance antioxidant enzymes activities in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : Antioxidant enzymes activities (catalase, glutathione reductase, ascorbate peroxidase, peroxidase and superoxide dismutase) were enhanced under chitooligosaccharides treatments .
8. Gene Expression Levels
- Application Summary : Catharanthine tartrate has been found to enhance gene expression levels in Catharanthus roseus leaves .
- Methods of Application : The leaves of Catharanthus roseus were sprayed with chitooligosaccharides of different molecular weights (1 kDa, 2 kDa, 3 kDa) and different concentrations (0.01 μg/mL, 0.1 μg/mL, 1 μg/mL and 10 μg/mL) .
- Results : All the genes were significantly up-regulated after chitooligosaccharides treatments, and the transcription abundance of ORCA3, SLS, STR, DAT and PRX1 reached a maximal level with 0.1 μg/mL 3 kDa chitooligosaccharides treatment .
将来の方向性
特性
CAS番号 |
4168-17-6 |
|---|---|
製品名 |
Catharanthine tartrate |
分子式 |
C25H30N2O8 |
分子量 |
486.51 |
同義語 |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



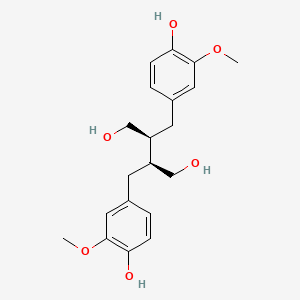
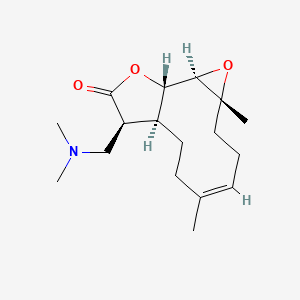
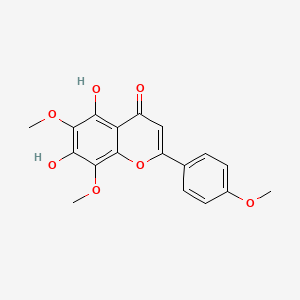
![4-[3,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B600187.png)
